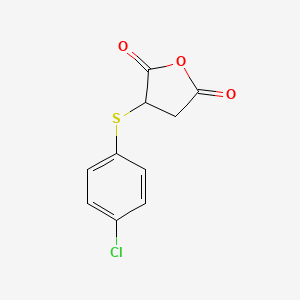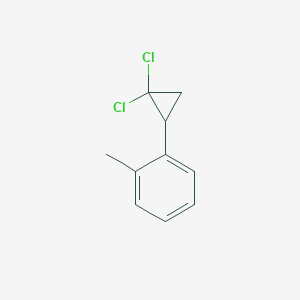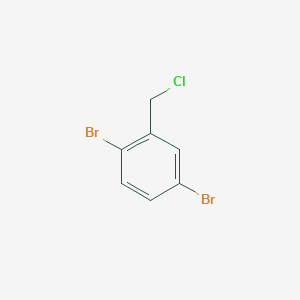
1,4-Dibromo-2-(chloromethyl)benzene
Descripción general
Descripción
1,4-Dibromo-2-(chloromethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted on the benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Dibromo-2-(chloromethyl)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the benzene ring .
Mode of Action
This compound undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form this compound .
Biochemical Pathways
The biochemical pathway involved in the reaction of this compound is the free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .
Result of Action
The result of the action of this compound is the formation of a brominated compound at the benzylic position . This can potentially alter the chemical properties of the benzene ring, leading to changes in its reactivity and interactions with other molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents can affect the reaction rate and the formation of the product . Additionally, temperature can also play a crucial role, as it can influence the reaction kinetics and the thermodynamic stability of the product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the bromination and chloromethylation of benzene derivatives.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and chloromethylation reactions. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include less halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-(chloromethyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions involving halogenated benzene derivatives.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of a chloromethyl group.
1,4-Dibromo-2-(bromomethyl)benzene: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1,4-Dibromo-2-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Propiedades
IUPAC Name |
1,4-dibromo-2-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPAXZAOBJZEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604422 | |
| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642091-49-4 | |
| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


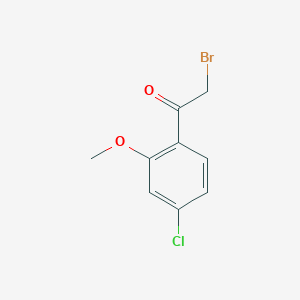

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)
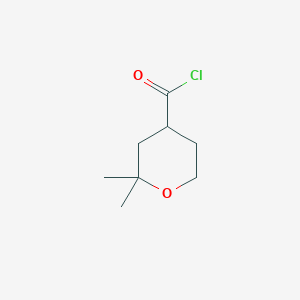
![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)
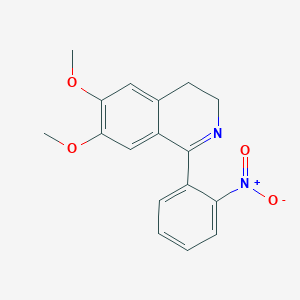
![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B3032884.png)
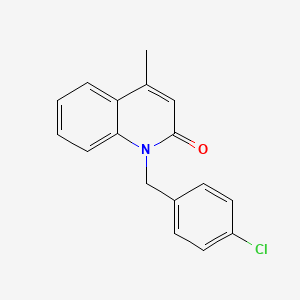
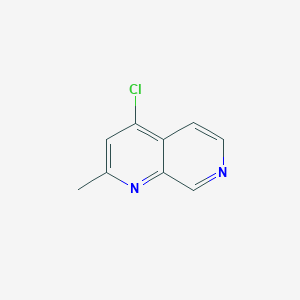

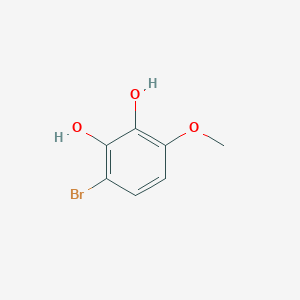
![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)
